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Compound of Interest

Compound Name: JNJ-40411813

Cat. No.: B1673069

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of JNJ-
40411813 in Rodents

Introduction

JNJ-40411813, also known as ADX71149, is a novel, orally bioavailable small molecule that
functions as a positive allosteric modulator (PAM) of the metabotropic glutamate type 2
(mGlu2) receptor.[1][2] As a PAM, JNJ-40411813 does not activate the mGlu2 receptor directly
but potentiates the receptor's response to the endogenous ligand, glutamate.[3] The mGlu2
receptor is a G-protein coupled receptor that plays a crucial role in regulating
neurotransmission, and its modulation has been investigated for therapeutic benefits in
psychiatric and neurological disorders such as schizophrenia, anxiety, and epilepsy.[2][4]

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic
(PK) and pharmacodynamic (PD) properties of JINJ-40411813 in rodent models. It includes
detailed data, experimental protocols, and visualizations of key pathways and workflows to
support researchers, scientists, and drug development professionals. While the compound
showed promise in preclinical studies, its development for epilepsy was discontinued after a
Phase Il clinical trial failed to meet its primary endpoint.[5][6]

Pharmacokinetics in Rodents

Pharmacokinetic studies in male Sprague-Dawley and Wistar rats have characterized the
absorption, distribution, metabolism, and excretion (ADME) profile of JNJ-40411813. The
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compound was found to be rapidly absorbed after oral administration and possesses moderate
oral bioavailability.[2][3]

Data Presentation: Pharmacokinetic Parameters in Rats

The following table summarizes the key pharmacokinetic parameters of JNJ-40411813
following a single intravenous (i.v.) or oral (p.0.) administration in rats.

Parameter 2.5 mglkg i.v. 10 mgl/kg p.o. (fed)
Cmax (ng/mL) - 938[2][7]

Tmax (h) - 0.5[2][3]

AUCo- (ng-h/mL) 1833 + 90[7] 2250 + 417[3][7]

t¥2 (h) - 2.3+ 0.5[3][7]
Clearance (CL) (L/h/kg) 1.4 +0.1[3][7]

Volume of Distribution (Vd)

Ukg) 2.3+0.2[3]

Absolute Oral Bioavailability - 31%[2][3]

Experimental Protocol: Pharmacokinetic Analysis in
Rats

The pharmacokinetic properties of JNJ-40411813 were evaluated in male Sprague-Dawley
rats.[3]

e Animal Model: Male Sprague-Dawley rats were used for the study. The animals had ad
libitum access to food and water before and during the experiment for the oral dosing group.

[3]
e Drug Administration:
o Intravenous (i.v.): A single 2.5 mg/kg dose of JNJ-40411813 was administered.[3]

o Oral (p.0.): Asingle 10 mg/kg dose of JNJ-40411813 was administered to fed rats.[3]
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o Sample Collection: Blood samples were collected at predetermined time points following
drug administration. Plasma was separated by centrifugation and stored at -30°C until
analysis.[8]

o Bioanalysis: Plasma concentrations of JNJ-40411813 were determined using a validated
analytical method (e.g., LC-MS/MS).

o Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance,
and volume of distribution were calculated from the plasma concentration-time data using
non-compartmental analysis.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.medsci.org/v19p0789.htm
https://www.benchchem.com/product/b1673069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Pre-Administration

Prepare JNJ-40411813
Sprague-Dawley Rats . .
Y (i.v. & p.o. formulations)

4 Administration
Y y
. . h l Administer 10 mg/kg p.o.
(Admlmster 2.5 mg/kg i.v. (Fed State) j
.

Sampling & Processing
Collect Blood Samples
at Timed Intervals

:

( Centrifuge to Isolate Plasma )

( Store Plasma at -30°C )

A\ J

4 Anavlysis )
LC-MS/MS Analysis
(Quantify Drug Concentration)

l

[ Calculate PK Parameters j

(Cmax, Tmax, AUC, etc.)
. J

Click to download full resolution via product page

Pharmacokinetic Study Workflow in Rats.
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Pharmacodynamics in Rodents

JNJ-40411813 has been shown to be a potent and selective mGlu2 receptor PAM in a variety
of in vitro and in vivo assays. It also exhibits off-target activity at the 5-hydroxytryptamine 2A
(5HT2A) receptor, which is more pronounced in vivo in rodents due to a specific metabolite.[9]

Data Presentation: In Vitro and In Vivo

Pharmacodynamic Profile

Species/Syste

Assay Type Target Parameter Value
m
) Human (CHO ECso
In Vitro mGlu2 147 + 42 nM[2]
cells) ([*>S]GTPYS)
Human (HEK293  ECso (Ca2z*
mGlu2 o 64 + 29 nM[2][3]
cells) mobilization)
ECso
mGlu2 Rat 370 £ 120 nM[3]
([*>SIGTPYS)
) Human (CHO ICso (vs [BH]INJ-
mGlu2 PAM Site 68 £ 29 nM[3]
cells) 40068782)
5HT2a Human K_b 1.1 uM[2][3]
) mGlu2
In Vivo Rat EDso (p.0.) 16 mg/kg[2][3]
Occupancy
mGlu2 ECso (PK-PD
Rat 1032 ng/mL[2][3]
Occupancy Model)
5HT2a
Rat EDso (p.0.) 17 mg/kg[2][3]
Occupancy
Behavioral REM Sleep Rat LAD (p.o.) 3 mg/kg[2][3]
No effect up to
Rotarod Rat 40 mg/kg[9]
(p.0.)
Locomotion Dose-
) Mouse Inhibition
(PCP-induced) dependent[9][10]
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Experimental Protocols: Key Pharmacodynamic Assays

[3>S]GTPyYS Binding Assay This functional assay measures the activation of G-protein coupled
receptors.

System: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human
mGlu2 receptor (hmGlu2) or rat brain slices.[2][3]

Procedure: Membranes or brain slices are incubated with GDP, the radiolabeled [3°>S]GTPyS,
and varying concentrations of INJ-40411813, both in the absence and presence of a fixed
concentration of glutamate.[3]

Measurement: The amount of [3°S]GTPyS bound to the G-proteins is quantified by
scintillation counting. An increase in binding indicates receptor activation.

Analysis: ECso values are calculated from concentration-response curves to determine the
potency of the compound as a PAM.[3]

Ex Vivo mGlu2 Receptor Occupancy This method quantifies the percentage of target receptors
bound by the drug in the brain after systemic administration.

Animal Model: Male Wistar rats.[7]
Drug Administration: Rats are dosed orally with a range of INJ-40411813 concentrations.[2]

Tissue Collection: At a specific time point after dosing (e.g., 1 hour), animals are euthanized,
and brains are rapidly removed and dissected.[3]

Assay: Brain homogenates are incubated with a radiolabeled mGlu2 PAM ligand, such as
[3BH]INJ-46281222. The specific binding of the radioligand is measured.[2][3]

Analysis: The reduction in radioligand binding in drug-treated animals compared to vehicle-
treated controls is used to calculate the percentage of mGlu2 receptors occupied by JNJ-
40411813. An EDso (the dose required to achieve 50% receptor occupancy) is then
determined.[3]
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Ex Vivo Receptor Occupancy Workflow.
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Mechanism of Action & Signaling Pathway

JNJ-40411813 binds to an allosteric site on the mGlu2 receptor, distinct from the orthosteric
site where glutamate binds.[3] This binding induces a conformational change in the receptor
that enhances its affinity for glutamate and/or increases the efficacy of G-protein coupling upon
glutamate binding. The mGIlu2 receptor is a Gi/o-coupled receptor, and its activation leads to
the inhibition of adenylyl cyclase, a decrease in cyclic AMP (CAMP) levels, and modulation of
ion channel activity. This ultimately results in a reduction of neurotransmitter release from
presynaptic terminals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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